molecular formula C5H5Cl3N4 B13165024 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine CAS No. 21227-47-4

4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

Cat. No.: B13165024
CAS No.: 21227-47-4
M. Wt: 227.5 g/mol
InChI Key: DTEHQKITILJADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the condensation reaction of N-(acetimidoyl)-trichloroacetamidine with acetic-formic anhydride . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: For industrial-scale production, the two-step synthesis method is often employed. This involves the initial formation of intermediate compounds, followed by cyclization reactions under controlled conditions. The use of catalysts such as aluminum trichloride and concentrated sulfuric acid can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various substituted triazines, which can have different functional groups replacing the trichloromethyl group .

Scientific Research Applications

4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of nitrification processes. It blocks the conversion of ammonium to nitrate by inhibiting the activity of ammonia-oxidizing bacteria. This is achieved by interfering with the ammonia monooxygenase enzyme, which is crucial for the oxidation of ammonia to hydroxylamine .

Comparison with Similar Compounds

  • 2-Amino-4-methyl-6-trichloromethyl-1,3,5-triazine
  • 2-Chloro-6-trichloromethyl-pyridine (Nitrapyrin)

Comparison: 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher efficacy as a nitrification inhibitor and exhibits different reactivity patterns in chemical reactions .

Properties

CAS No.

21227-47-4

Molecular Formula

C5H5Cl3N4

Molecular Weight

227.5 g/mol

IUPAC Name

4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C5H5Cl3N4/c1-2-10-3(5(6,7)8)12-4(9)11-2/h1H3,(H2,9,10,11,12)

InChI Key

DTEHQKITILJADX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.